molecular formula C8H9BrN4 B14221393 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine CAS No. 787590-56-1

3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine

Cat. No.: B14221393
CAS No.: 787590-56-1
M. Wt: 241.09 g/mol
InChI Key: PRHSEWYZKPFCHX-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 3-position and two methyl groups attached to the nitrogen atoms. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyrazine and a bromoacetyl derivative.

    N,N-Dimethylation: The final step involves the methylation of the nitrogen atoms using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Cyclization Reactions: The imidazo[1,2-a]pyrazine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine involves its interaction with specific molecular targets. The bromine atom and the dimethyl groups play a crucial role in its binding affinity and selectivity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and shares similar chemical properties.

    Pyrrolopyrazine: Another fused bicyclic compound with a pyrazine ring.

Uniqueness

3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine is unique due to the presence of the bromine atom and the dimethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for drug discovery and other scientific research applications.

Properties

CAS No.

787590-56-1

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

3-bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine

InChI

InChI=1S/C8H9BrN4/c1-12(2)8-5-10-4-7-11-3-6(9)13(7)8/h3-5H,1-2H3

InChI Key

PRHSEWYZKPFCHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CC2=NC=C(N12)Br

Origin of Product

United States

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